molecular formula C22H21N3O B5752200 N'-cyclohexylidene-2-phenylquinoline-4-carbohydrazide

N'-cyclohexylidene-2-phenylquinoline-4-carbohydrazide

Cat. No.: B5752200
M. Wt: 343.4 g/mol
InChI Key: GPIGJGTWDJALCV-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide typically involves the reaction of 2-phenylquinoline-4-carbohydrazide with cyclohexanone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinoline-4-carbohydrazide
  • 2-phenylquinoline-4-carboxamide
  • N’-cyclohexylidene-2-phenylquinoline-4-carboxamide

Uniqueness

N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide is unique due to its specific structural features, which contribute to its distinct pharmacological properties. The presence of the cyclohexylidene group enhances its stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

N-(cyclohexylideneamino)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c26-22(25-24-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)23-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15H,2,5-6,11-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIGJGTWDJALCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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